Cas no 2138236-67-4 (Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate)

Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate is a specialized carbamate ester featuring both azetidine and oxolane (tetrahydrofuran) moieties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its bifunctional structure, which combines a rigid azetidine ring with a flexible oxolane group, potentially enhancing binding affinity and metabolic stability. The carbamate linkage offers synthetic versatility, enabling further derivatization for drug discovery applications. Its unique scaffold may serve as a key intermediate in the development of bioactive molecules, particularly for targeting enzymes or receptors where conformational constraints are critical. The compound's balanced polarity and steric profile make it a promising candidate for optimizing pharmacokinetic properties in lead optimization studies.
Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate structure
2138236-67-4 structure
Product Name:Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate
CAS No:2138236-67-4
MF:C10H16N2O4
MW:228.245042800903
CID:6195609
PubChem ID:165451637
Update Time:2025-05-20

Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate Chemical and Physical Properties

Names and Identifiers

    • EN300-737331
    • 2138236-67-4
    • methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate
    • Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate
    • Inchi: 1S/C10H16N2O4/c1-15-10(14)9(13)12(8-4-11-5-8)7-2-3-16-6-7/h7-8,11H,2-6H2,1H3
    • InChI Key: UPNJSRZQMOKMBA-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)N(C(C(=O)OC)=O)C1CNC1

Computed Properties

  • Exact Mass: 228.11100700g/mol
  • Monoisotopic Mass: 228.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 67.9Ų

Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737331-1.0g
methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate
2138236-67-4
1g
$0.0 2023-06-07

Additional information on Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate

Research Brief on Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate (CAS: 2138236-67-4)

The compound Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate (CAS: 2138236-67-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and oxolane moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule modulators. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic relevance.

One of the key areas of interest is the compound's role as a precursor or intermediate in the synthesis of more complex pharmacologically active molecules. Researchers have explored its utility in the construction of heterocyclic scaffolds, which are often pivotal in drug discovery due to their ability to interact with biological targets with high specificity. The presence of both azetidine and oxolane rings in this compound provides a versatile platform for further chemical modifications, enabling the development of derivatives with enhanced pharmacokinetic properties.

Recent advancements in synthetic methodologies have facilitated the efficient production of Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate, with a focus on improving yield and purity. For instance, a study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly reduces the number of synthetic steps while maintaining high enantiomeric purity. This breakthrough is expected to accelerate the compound's adoption in large-scale pharmaceutical applications.

In terms of biological activity, preliminary in vitro studies have demonstrated that Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate exhibits moderate inhibitory effects against certain proteases and kinases, which are often implicated in inflammatory and oncogenic pathways. These findings suggest its potential as a lead compound for the development of targeted therapies. However, further in vivo studies are required to fully elucidate its efficacy and safety profile.

The compound's unique structural features also make it a candidate for computational drug design. Molecular docking simulations have revealed favorable binding interactions with several disease-relevant proteins, highlighting its potential as a scaffold for rational drug design. Researchers are now leveraging these insights to design and synthesize analogs with improved binding affinities and selectivity.

Despite these promising developments, challenges remain in optimizing the compound's bioavailability and metabolic stability. Current research efforts are directed toward addressing these limitations through structural modifications and formulation strategies. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to play a pivotal role in advancing this compound toward clinical applications.

In conclusion, Methyl [(azetidin-3-yl)(oxolan-3-yl)carbamoyl]formate (CAS: 2138236-67-4) represents a compelling area of research in chemical biology and drug discovery. Its versatile chemical structure, combined with its emerging biological activities, positions it as a valuable tool for the development of next-generation therapeutics. Continued research and collaboration will be essential to fully realize its potential in addressing unmet medical needs.

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